
3-(3,4-dimethoxyphenyl)-N-(3-nitrophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dimethoxyphenyl)-N-(3-nitrophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide, also known as DNP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
Chemical Synthesis and Properties
Acid Cyclization of Amino-Substituted Heterocycles : This study investigated the reaction of amino-substituted heterocycles, including compounds similar to 3-(3,4-dimethoxyphenyl)-N-(3-nitrophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide. The research led to the synthesis of various heterocyclic compounds like dioxopyrrolo and thienoisoquinolines, indicating its potential in the synthesis of complex organic structures (Zinchenko et al., 2009).
Synthesis of Polyamides and Polyimides : Research on rigid-rod polyamides and polyimides derived from similar compounds highlighted the synthesis of polymers characterized by various techniques such as FT-IR, NMR, and X-ray. These polymers were found to be amorphous and exhibited high thermal stability, suggesting their utility in materials science (Spiliopoulos et al., 1998).
Crystal Structure Analysis
- Crystal Structure of Derivatives : The crystal structure of a derivative compound was determined through X-ray diffraction studies, providing insights into the molecular and crystal structure of these types of compounds. Such analysis is crucial for understanding the physical and chemical properties of the material (Prabhuswamy et al., 2016).
Biological Evaluation
- Antidepressant and Nootropic Agents : Some derivatives have been evaluated for their antidepressant and nootropic activities. The study synthesized and tested various compounds for CNS activity, indicating the potential therapeutic applications of these compounds in mental health (Thomas et al., 2016).
作用機序
Target of Action
AKOS024597205, also known as SR-01000008610, F0696-0632, SR-01000008610-1, AB00685068-01, or 3-(3,4-dimethoxyphenyl)-N-(3-nitrophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide, primarily targets the Voltage-Dependent Anion Channel (VDAC) . VDAC is a key component of the outer mitochondrial membrane and plays a crucial role in controlling the passage of metabolites between the mitochondria and the cytosol .
Mode of Action
AKOS024597205 acts as a VDAC inhibitor , reducing the channel’s conductance . In HEK-293 cells, it has been shown to inhibit selenium-induced VDAC oligomerization, cytochrome C release from mitochondria, and apoptosis . This interaction with VDAC and the resulting changes can have significant effects on cellular metabolism and survival .
Biochemical Pathways
The inhibition of VDAC by AKOS024597205 affects several biochemical pathways. By preventing the release of cytochrome C from mitochondria, it can inhibit the initiation of the intrinsic pathway of apoptosis . Additionally, by reducing VDAC conductance, it can alter the flux of metabolites between the mitochondria and the cytosol, potentially impacting energy production and other metabolic processes .
Result of Action
The primary molecular effect of AKOS024597205 is the inhibition of VDAC, leading to reduced mitochondrial-cytosolic metabolite exchange and prevention of cytochrome C release . At the cellular level, this can result in the inhibition of apoptosis and potential alterations in energy metabolism .
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-(3-nitrophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O7/c1-29-15-7-6-12(9-16(15)30-2)22-18(25)14(10-20-19(22)26)17(24)21-11-4-3-5-13(8-11)23(27)28/h3-10H,1-2H3,(H,20,26)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZOYGCAHZMDRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


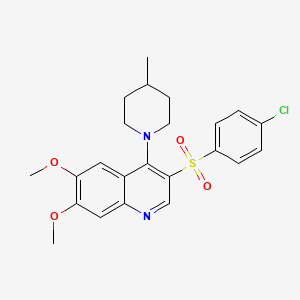
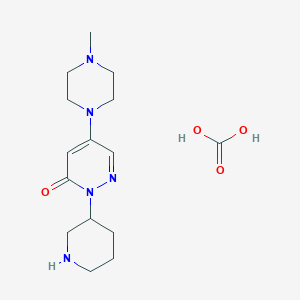
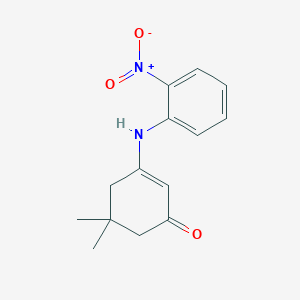
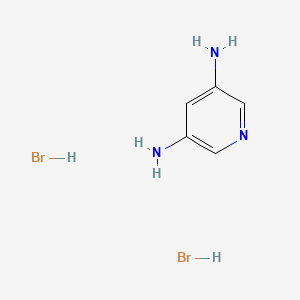
![4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)benzonitrile](/img/structure/B2944902.png)
![2-[(2-chloro-4,5-dimethoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2944905.png)
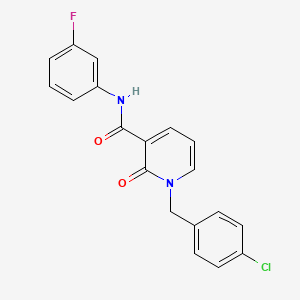

![4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2944908.png)
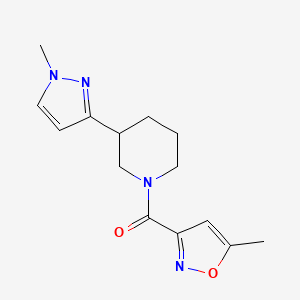

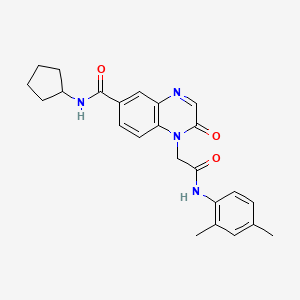
![(6-Methylspiro[2.5]octan-6-yl)methanamine;hydrochloride](/img/structure/B2944914.png)